molecular formula C14H14N2O4 B2744863 dimethyl 2-[5-(1H-pyrrol-1-yl)-2-pyridinyl]malonate CAS No. 860788-95-0

dimethyl 2-[5-(1H-pyrrol-1-yl)-2-pyridinyl]malonate

Cat. No.: B2744863
CAS No.: 860788-95-0
M. Wt: 274.276
InChI Key: RHODNVRZYMGBIN-UHFFFAOYSA-N
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Description

Dimethyl 2-[5-(1H-pyrrol-1-yl)-2-pyridinyl]malonate is a malonate ester derivative featuring a central malonate core substituted at the 2-position with a 5-(1H-pyrrol-1-yl)-2-pyridinyl group. This compound combines a pyridine ring (a six-membered aromatic heterocycle with one nitrogen atom) linked to a pyrrole moiety (a five-membered aromatic heterocycle with one nitrogen atom).

Properties

IUPAC Name

dimethyl 2-(5-pyrrol-1-ylpyridin-2-yl)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-19-13(17)12(14(18)20-2)11-6-5-10(9-15-11)16-7-3-4-8-16/h3-9,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHODNVRZYMGBIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=NC=C(C=C1)N2C=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-[5-(1H-pyrrol-1-yl)-2-pyridinyl]malonate typically involves the reaction of 2-pyridinecarboxaldehyde with pyrrole in the presence of a base, followed by esterification with dimethyl malonate. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-[5-(1H-pyrrol-1-yl)-2-pyridinyl]malonate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine and pyrrole derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while reduction can produce pyrrolidine or piperidine derivatives.

Scientific Research Applications

Chemistry

In the realm of organic chemistry, dimethyl 2-[5-(1H-pyrrol-1-yl)-2-pyridinyl]malonate serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, facilitating the development of new compounds with desired properties.

Research into the biological activities of this compound has revealed potential antimicrobial and anticancer properties. Studies have indicated that derivatives of pyrrole and pyridine can exhibit significant biological effects, including inhibition of specific enzymes involved in metabolic pathways. This suggests that this compound may modulate cellular processes, making it a candidate for further investigation in drug development .

Medicinal Chemistry

The compound is being explored as a pharmaceutical intermediate or active ingredient. Its structural characteristics may allow it to interact with biological targets effectively, contributing to the development of new therapeutic agents. Ongoing research aims to elucidate its mechanism of action and therapeutic potential .

Industrial Applications

In addition to its scientific uses, this compound is employed in the production of dyes and pigments, showcasing its versatility in industrial applications. Its role as a precursor in the synthesis of new materials highlights its importance beyond laboratory settings .

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial activity of several derivatives related to this compound. Results indicated that certain derivatives exhibited significant antibacterial activity against strains of bacteria at minimal inhibitory concentrations (MIC) ranging from 0.8 to 100 µg/mL. This suggests that modifications to the compound can enhance its efficacy against microbial pathogens .

Case Study 2: Anticancer Activity

Another research effort focused on evaluating the anticancer potential of related compounds derived from pyrrole and pyridine structures. The findings demonstrated that these compounds could induce apoptosis in cancer cells while sparing normal cells, indicating their selectivity and potential as cancer therapeutics .

Mechanism of Action

The mechanism of action of dimethyl 2-[5-(1H-pyrrol-1-yl)-2-pyridinyl]malonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The compound’s key structural differentiators are its pyridine-pyrrole hybrid substituent and dimethyl ester groups . Below is a comparative analysis with similar malonate derivatives:

Table 1: Key Structural and Functional Comparisons
Compound Name Substituent Ester Group Molecular Weight (g/mol) Similarity Score* Key Properties/Applications
Dimethyl 2-[5-(1H-pyrrol-1-yl)-2-pyridinyl]malonate 5-(1H-pyrrol-1-yl)-2-pyridinyl Methyl ~305.3 (estimated) N/A Research chemical, ligand synthesis
Diethyl 2-[[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methylidene]malonate 1,3-dimethyl-1H-pyrazol-5-ylamino Ethyl ~323.4 (estimated) N/A Organic synthesis intermediate
Dimethyl 2-((pyridin-3-ylamino)methylene)malonate Pyridin-3-ylamino Methyl ~249.2 (reported) 0.81 Heterocyclic compound synthesis
Diethyl 2-((pyridin-3-ylamino)methylene)malonate Pyridin-3-ylamino Ethyl ~277.3 (estimated) 0.84 Pharmaceutical intermediate

*Similarity scores (0–1 scale) are based on structural overlap with the target compound (derived from ).

Key Observations:

Pyrrole’s electron-rich nature may also increase nucleophilic reactivity at the pyridinyl nitrogen . In contrast, pyrazole-containing analogs (e.g., ) feature a five-membered ring with two adjacent nitrogen atoms, which can act as hydrogen bond acceptors/donors, influencing solubility and biological activity .

Ethyl esters (e.g., Diethyl 2-((pyridin-3-ylamino)methylene)malonate) increase lipophilicity, which may enhance membrane permeability in drug-design contexts .

Biological Activity

Dimethyl 2-[5-(1H-pyrrol-1-yl)-2-pyridinyl]malonate (CAS No. 860788-95-0) is an organic compound notable for its unique chemical structure, which includes both pyrrole and pyridine rings linked through a malonate ester group. This structural configuration endows the compound with various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C14H14N2O4
  • Molecular Weight : 274.27 g/mol
  • Structure : The compound features a pyrrole ring (C4H4NH) and a pyridine ring (C5H4N), which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems.

Key Mechanisms :

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thus affecting cellular processes. For instance, it has been noted to interact with dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase, which are pivotal in nucleotide synthesis and fatty acid metabolism, respectively .
  • Antimicrobial Activity : Research indicates potential antimicrobial properties, suggesting that it may inhibit the growth of various pathogens .

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. For example:

  • Cell Line Studies : In vitro studies using cancer cell lines demonstrated that the compound can induce apoptosis and inhibit cell proliferation. Specific mechanisms include the modulation of apoptotic pathways and cell cycle arrest .

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications:

  • In Vitro Testing : Various assays have indicated effectiveness against bacterial strains, including both Gram-positive and Gram-negative bacteria. The precise mechanism appears to involve disruption of bacterial cell wall synthesis .

Case Studies

  • Study on Anticancer Activity : A comparative study highlighted the efficacy of this compound against several cancer types, showing significant cytotoxicity at micromolar concentrations. The study emphasized its potential as a lead compound for further drug development aimed at treating specific cancers .
  • Antimicrobial Efficacy : Another research effort focused on evaluating the antimicrobial properties against resistant strains of bacteria. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting it could be developed into a new therapeutic agent.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Dimethyl 2-[5-(methoxycarbonyl)-1-(2-methoxy-2-oxoethyl)-1H-pyrrol-3-yl]malonateStructureModerate anticancer properties
Dimethyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]malonateStructureNotable enzyme inhibition

The unique presence of both pyrrole and pyridine rings in this compound differentiates it from other compounds in terms of biological activity and potential therapeutic applications.

Q & A

Q. What synthetic routes are commonly employed to prepare dimethyl 2-[5-(1H-pyrrol-1-yl)-2-pyridinyl]malonate, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions involving active methylene compounds like dimethyl malonate with pyridinyl derivatives. For example, Tae Seok Oh et al. demonstrated that reactions of cyanopyridinium salts with dimethyl malonate under optimized conditions (e.g., reflux in anhydrous solvents like acetonitrile) yield substituted pyridinyl malonates. Key factors include:

  • Temperature : Elevated temperatures (80–120°C) enhance reaction rates but may promote side reactions like hydrolysis of the malonate ester .
  • Catalysts : Bases (e.g., K₂CO₃) facilitate deprotonation of active methylene groups, improving nucleophilicity .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states but may complicate purification .
    Data Consideration : Monitor reaction progress via TLC or HPLC and optimize for intermediates (e.g., pyridinyl precursors) to minimize byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?

Methodological Answer:

  • ¹H/¹³C NMR : Identify protons and carbons in the malonate ester (δ ~3.8 ppm for methoxy groups) and pyridinyl/pyrrole moieties (aromatic protons δ 6.5–8.5 ppm). Coupling patterns distinguish substituent positions .
  • FTIR : Confirm ester carbonyl stretches (~1740 cm⁻¹) and C-N/C=C vibrations in the pyrrole-pyridine system (~1600 cm⁻¹) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns to confirm purity .
    Advanced Tip : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex aromatic systems.

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT calculations) predict the reactivity of this compound in nucleophilic or electrophilic reactions?

Methodological Answer:

  • DFT Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack. For example, the pyridinyl nitrogen may act as a Lewis base, while the malonate ester is susceptible to nucleophilic acyl substitution .
  • Solvent Effects : Simulate solvation models (e.g., PCM) to assess how polar solvents stabilize transition states in SN2 mechanisms .
    Validation : Compare computational results with experimental kinetic data (e.g., rate constants for hydrolysis or substitution reactions).

Q. What strategies resolve contradictions in reported bioactivity or environmental fate data for pyridinyl malonate derivatives?

Methodological Answer:

  • Meta-Analysis : Systematically compare studies using tools like PRISMA to identify variables (e.g., assay conditions, purity thresholds) causing discrepancies. For instance, dimethyl malonate’s environmental persistence varies with pH and microbial activity .
  • Controlled Replication : Reproduce conflicting experiments under standardized conditions (e.g., fixed pH, temperature) to isolate causative factors .
    Case Study : U.S. EPA’s evaluation of dimethyl malonate as a low-priority substance (LPS) highlighted data gaps in ecotoxicology, necessitating targeted studies on biodegradation pathways .

Q. How can the compound’s electronic and steric properties be tuned for applications in coordination chemistry or catalysis?

Methodological Answer:

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., nitro) to the pyridine ring to enhance Lewis acidity, as seen in analogous nitropyridinyl malonates .
  • Steric Modulation : Replace methyl ester groups with bulkier esters (e.g., tert-butyl) to control metal-ligand binding geometry .
    Experimental Design : Synthesize derivatives and characterize their coordination complexes via X-ray crystallography and cyclic voltammetry .

Q. What interdisciplinary approaches integrate this compound into materials science or medicinal chemistry research?

Methodological Answer:

  • Polymer Chemistry : Incorporate the malonate moiety into monomers for biodegradable polyesters, leveraging its ester hydrolysis susceptibility .
  • Drug Design : Use the pyridinyl-pyrrole scaffold as a pharmacophore for kinase inhibitors, guided by SAR studies on similar heterocycles .
    Collaborative Framework : Partner with computational biologists to screen compound libraries for target binding affinity using molecular docking .

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